molecular formula C10H13Cl2N B13525788 1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine CAS No. 5255-51-6

1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine

Cat. No.: B13525788
CAS No.: 5255-51-6
M. Wt: 218.12 g/mol
InChI Key: BIBNTTIOMUCFKT-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylpropan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine typically involves the reaction of 3,4-dichlorophenylacetonitrile with methylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum, which facilitates the hydrogenation process . The reaction conditions often include elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the reaction of 3,4-dichlorophenylacetonitrile with methylamine can be conducted in a series of reactors connected in sequence, with precise control over temperature, pressure, and reactant flow rates . This method allows for the large-scale production of the compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the phenyl ring .

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may block the binding sites of enzymes involved in neurotransmitter synthesis, thereby affecting neural signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dichlorophenyl)-2-methylpropan-2-amine is unique due to its specific structural features and the resulting chemical properties Its dichlorophenyl group imparts distinct reactivity patterns, making it a valuable intermediate in synthetic chemistry

Properties

CAS No.

5255-51-6

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C10H13Cl2N/c1-10(2,13)6-7-3-4-8(11)9(12)5-7/h3-5H,6,13H2,1-2H3

InChI Key

BIBNTTIOMUCFKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)Cl)Cl)N

Origin of Product

United States

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